molecular formula C19H20ClFN2O3S B11245930 1-[(4-chlorobenzyl)sulfonyl]-N-(2-fluorophenyl)piperidine-3-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(2-fluorophenyl)piperidine-3-carboxamide

Cat. No.: B11245930
M. Wt: 410.9 g/mol
InChI Key: QIPLSCJIMUSYRG-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a carboxamide group, a 4-chlorophenylmethanesulfonyl group, and a 2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the 4-Chlorophenylmethanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the 2-Fluorophenyl Group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and fluorophenyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

  • 1-[(4-BROMOPHENYL)METHANESULFONYL]-N-(2-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE
  • 1-[(4-METHOXYPHENYL)METHANESULFONYL]-N-(2-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE

Comparison:

  • Uniqueness: The presence of the 4-chlorophenylmethanesulfonyl group and the 2-fluorophenyl group in 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE imparts unique chemical and biological properties compared to its analogs.
  • Chemical Properties: Differences in substituents can lead to variations in reactivity, solubility, and stability.
  • Biological Activity: Subtle changes in the chemical structure can significantly impact the compound’s biological activity and therapeutic potential.

Properties

Molecular Formula

C19H20ClFN2O3S

Molecular Weight

410.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(2-fluorophenyl)piperidine-3-carboxamide

InChI

InChI=1S/C19H20ClFN2O3S/c20-16-9-7-14(8-10-16)13-27(25,26)23-11-3-4-15(12-23)19(24)22-18-6-2-1-5-17(18)21/h1-2,5-10,15H,3-4,11-13H2,(H,22,24)

InChI Key

QIPLSCJIMUSYRG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3F

Origin of Product

United States

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